molecular formula C14H37N2O4P B14467950 N,N-diethylethanamine;ethyl dihydrogen phosphate CAS No. 68959-05-7

N,N-diethylethanamine;ethyl dihydrogen phosphate

Cat. No.: B14467950
CAS No.: 68959-05-7
M. Wt: 328.43 g/mol
InChI Key: MWRXLDQXFGMVCB-UHFFFAOYSA-N
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Description

N,N-diethylethanamine;ethyl dihydrogen phosphate is a compound that combines the properties of an amine and a phosphate ester The amine component, N,N-diethylethanamine, is a secondary amine with two ethyl groups attached to the nitrogen atom The phosphate component, ethyl dihydrogen phosphate, is an ester of phosphoric acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethylethanamine typically involves the alkylation of ethylamine with ethyl halides under basic conditions. The reaction can be represented as follows:

C2H5NH2+2C2H5BrN,N-diethylethanamine+2HBr\text{C}_2\text{H}_5\text{NH}_2 + 2\text{C}_2\text{H}_5\text{Br} \rightarrow \text{N,N-diethylethanamine} + 2\text{HBr} C2​H5​NH2​+2C2​H5​Br→N,N-diethylethanamine+2HBr

Ethyl dihydrogen phosphate can be synthesized by the esterification of phosphoric acid with ethanol in the presence of a dehydrating agent such as sulfuric acid:

H3PO4+C2H5OHC2H5H2PO4+H2O\text{H}_3\text{PO}_4 + \text{C}_2\text{H}_5\text{OH} \rightarrow \text{C}_2\text{H}_5\text{H}_2\text{PO}_4 + \text{H}_2\text{O} H3​PO4​+C2​H5​OH→C2​H5​H2​PO4​+H2​O

Industrial Production Methods

Industrial production of N,N-diethylethanamine involves continuous flow reactors where ethylamine and ethyl halides are reacted under controlled temperature and pressure conditions. Ethyl dihydrogen phosphate is produced in large-scale reactors where phosphoric acid and ethanol are continuously fed, and the product is distilled off.

Chemical Reactions Analysis

Types of Reactions

N,N-diethylethanamine undergoes various types of reactions, including:

    Oxidation: It can be oxidized to form N,N-diethylacetamide.

    Reduction: It can be reduced to form ethylamine.

    Substitution: It can undergo nucleophilic substitution reactions with alkyl halides to form tertiary amines.

Ethyl dihydrogen phosphate can undergo hydrolysis to form phosphoric acid and ethanol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Alkyl halides are used as reagents in substitution reactions.

Major Products

    Oxidation: N,N-diethylacetamide.

    Reduction: Ethylamine.

    Substitution: Tertiary amines.

Scientific Research Applications

N,N-diethylethanamine;ethyl dihydrogen phosphate has various applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.

    Biology: Studied for its potential role in biochemical pathways and as a precursor for biologically active compounds.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug synthesis.

    Industry: Used in the production of surfactants, corrosion inhibitors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N-diethylethanamine;ethyl dihydrogen phosphate involves its interaction with molecular targets such as enzymes and receptors. The amine component can act as a nucleophile, participating in various biochemical reactions. The phosphate ester component can interact with proteins and other biomolecules, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

    N,N-dimethylethanamine: A tertiary amine with two methyl groups attached to the nitrogen atom.

    N,N-diethylmethylamine: A tertiary amine with two ethyl groups and one methyl group attached to the nitrogen atom.

    Ethyl phosphate: An ester of phosphoric acid with one ethyl group.

Uniqueness

N,N-diethylethanamine;ethyl dihydrogen phosphate is unique due to its combination of amine and phosphate ester functionalities. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.

Properties

CAS No.

68959-05-7

Molecular Formula

C14H37N2O4P

Molecular Weight

328.43 g/mol

IUPAC Name

N,N-diethylethanamine;ethyl dihydrogen phosphate

InChI

InChI=1S/2C6H15N.C2H7O4P/c2*1-4-7(5-2)6-3;1-2-6-7(3,4)5/h2*4-6H2,1-3H3;2H2,1H3,(H2,3,4,5)

InChI Key

MWRXLDQXFGMVCB-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC.CCN(CC)CC.CCOP(=O)(O)O

Origin of Product

United States

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